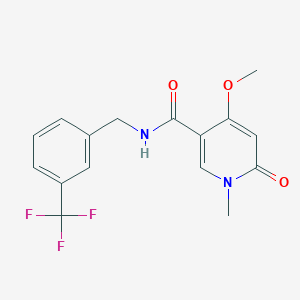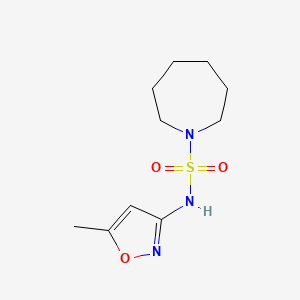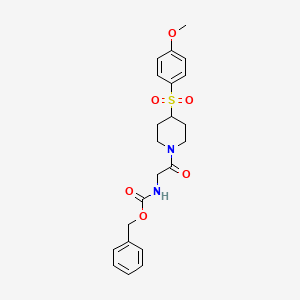![molecular formula C44H70O4 B2811214 Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 80911-53-1](/img/structure/B2811214.png)
Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C44H70O4 It is a derivative of biphenyl, where two carboxylate groups are attached to the 4,4’ positions of the biphenyl ring, and each carboxylate group is esterified with a pentadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the esterification of [1,1’-biphenyl]-4,4’-dicarboxylic acid with pentadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality. The purification steps may include distillation and crystallization to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of [1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: Formation of dipentadecyl [1,1’-biphenyl]-4,4’-diol.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: The parent compound without the ester groups.
Dipentadecyl ether: A similar compound where the ester groups are replaced with ether linkages.
Biphenyl: The simplest form of the biphenyl structure without any substituents.
Uniqueness
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of long alkyl chains, which impart lipophilicity and enhance its solubility in non-polar solvents. This property makes it suitable for applications in hydrophobic environments and as a component in amphiphilic systems.
Properties
IUPAC Name |
pentadecyl 4-(4-pentadecoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-47-43(45)41-33-29-39(30-34-41)40-31-35-42(36-32-40)44(46)48-38-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-36H,3-28,37-38H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKLGFVQWPTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
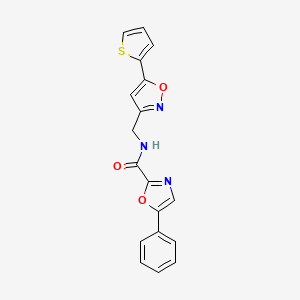
![(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2811132.png)
![N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2811134.png)
![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2811135.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2811137.png)
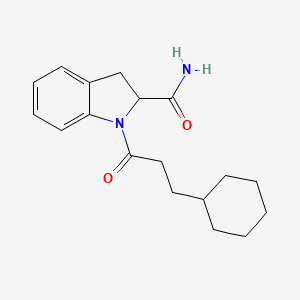
![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)
![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)

